(5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

This 5-bromoindoline regioisomer places bromine at the indoline C5 position—not the pyrazole C4 as in common analogs (CID 903067, CID 660340). This distinct halogen placement governs receptor subtype selectivity in CB1/CB2 and GPCR screening cascades, and provides a synthetic entry point for indoline-ring diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Essential for SAR programs targeting PERK kinase, bromodomains (TRIM24/BRPF1), or focused library design.

Molecular Formula C13H12BrN3O
Molecular Weight 306.16 g/mol
Cat. No. B8162408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone
Molecular FormulaC13H12BrN3O
Molecular Weight306.16 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)N2CCC3=C2C=CC(=C3)Br
InChIInChI=1S/C13H12BrN3O/c1-16-12(4-6-15-16)13(18)17-7-5-9-8-10(14)2-3-11(9)17/h2-4,6,8H,5,7H2,1H3
InChIKeyACKQXRLTBJQMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 300 mg / 500 mg / 23.392 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone – Structural Identity, Core Scaffold Class & Procurement-Relevant Specifications


(5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone (CAS 2279912-92-2; molecular formula C₁₃H₁₂BrN₃O; molecular weight 306.16 g·mol⁻¹) is a synthetic indoline–pyrazole hybrid connected through a carbonyl bridge, characterized by a bromine substituent at the 5-position of the indoline ring and an N-methyl group on the pyrazole . It belongs to the broader class of indoline–(pyrazolyl)methanone derivatives, a scaffold that has been explored for cannabinoid CB1 receptor modulation [1], PERK kinase inhibition [2], and bromodomain targeting [3]. Commercially available at ≥95% purity , the compound serves as both a screening candidate and a synthetic intermediate amenable to further functionalization through the aryl bromide handle.

Why (5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone Cannot Be Interchanged with Its Closest Structural Analogs


The precise locus of bromine substitution on this scaffold is a critical determinant of both biological target engagement and synthetic derivatization potential. The target compound carries the bromine atom at C5 of the indoline ring, whereas its closest commercially catalogued analogs—(4-bromo-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone (CID 903067) and (4-chloro-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone (CID 660340)—place the halogen on the pyrazole C4 position [1][2]. This regioisomeric shift alters the electronic character of each heterocycle, redirects the vector of any cross-coupling derivatization, and has been shown in related indoline–pyrazole systems to govern selectivity between receptor subtypes (e.g., CB1 vs. CB2 modulation and α2C adrenergic agonism) [3][4]. Substituting the non-brominated des-halogen analog (CID 725789; MW 227.26) eliminates both the heavy-atom effect and the synthetic handle altogether, precluding any structure–activity relationship (SAR) exploration that depends on C5 functionalization [1]. Generic substitution without accounting for these regioisomeric and functional-group differences risks selecting a compound with an entirely different biological profile and a divergent chemical derivatization pathway.

Quantitative Differentiation Evidence for (5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone Against Closest Analogs


Regioisomeric Halogen Placement: Indoline C5‑Br vs. Pyrazole C4‑Br Differentiation

The target compound is a regioisomer of (4-bromo-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone (BDBM128223, CID 903067): both share the identical molecular formula C₁₃H₁₂BrN₃O and molecular weight 306.16, but differ in the ring position of the halogen. In the target compound, bromine resides at indoline C5 (SMILES: Cn1nccc1C(=O)N2CCc3cc(Br)ccc23), whereas in BDBM128223 the bromine is at pyrazole C4 (SMILES: Cn1ncc(Br)c1C(=O)N1CCc2ccccc12) [1]. No head-to-head biological comparison of these two regioisomers has been published; however, both compounds were screened in the same PubChem Transthyretin (TTR) transcription activation assay (AID 1117297) and each returned an EC₅₀ > 167,000 nM (i.e., essentially inactive) [2][3]. The shared inactivity in this single assay underscores that biological discrimination between the regioisomers must be sought in other target panels, with the divergent halogen position offering distinct vectors for target engagement and metabolic processing.

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Molecular Weight and Physicochemical Divergence vs. the Non‑Halogenated Des‑Bromo Analog

Compared to its non-halogenated parent compound 2,3-dihydroindol-1-yl-(2-methylpyrazol-3-yl)methanone (BDBM128210, CID 725789; empirical formula C₁₃H₁₃N₃O, MW 227.26), the target compound exhibits a molecular weight increase of 78.90 Da (+34.7%) and gains one heavy atom (bromine) [1]. This bromine substitution is predicted to raise the calculated LogP by approximately 0.5–0.8 log units (based on the Hansch π constant for aromatic bromine) and to increase polar surface area modestly [2]. In the Transthyretin transcription assay (PubChem AID 1117297/1117296), both the target compound's des-bromo analog and the target compound's pyrazole-brominated regioisomer yielded EC₅₀/IC₅₀ values > 167,000 nM, demonstrating that the scaffold itself, irrespective of halogenation, lacks intrinsic TTR modulatory activity [3]. The physicochemical divergence introduced by the 5-bromo substituent is therefore most relevant to pharmacokinetic behavior (permeability, tissue distribution, metabolic stability) rather than to TTR target engagement.

Physicochemical Properties Lead Optimization Drug Likeness

Divergent Synthetic Derivatization Vectors: Indoline C5 vs. Pyrazole C4 Functionalization

The 5-bromoindoline moiety in the target compound provides a versatile aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) at the indoline C5 position, enabling systematic exploration of indoline-ring SAR . In contrast, the pyrazole-brominated regioisomer (BDBM128223) directs derivatization to the pyrazole C4 position, generating a structurally distinct library of analogs [1]. The non-brominated des-halogen analog (BDBM128210) lacks this synthetic handle entirely, requiring de novo halogenation or alternative functionalization strategies to access C5-substituted derivatives. 5-Bromoindoline itself is a well-precedented building block used in the synthesis of selective human β₃ adrenergic receptor agonists and α₂C adrenergic receptor modulators [2]. This established synthetic tractability de-risks analog generation for the target compound relative to non-halogenated or less accessible substitution patterns.

Synthetic Chemistry Cross-Coupling Library Design

Target‑Class Profiling Across the Indoline–Pyrazole Scaffold Family Reveals Differential Biological Annotation

Indoline–pyrazole and indoline–pyrazoline hybrids are annotated against distinct target classes depending on their substitution pattern. Compounds bearing the indoline–pyrazoline core with aryl substituents on the pyrazoline ring are claimed as cannabinoid CB1 receptor modulators (antagonists/inverse agonists) [1], while 5-bromoindoline-derived ethanones have been disclosed as α₂C adrenergic receptor agonists [2]. More recently, 1-(indolin-1-yl)ethan-1-one derivatives (structurally related to the target compound through the indoline–carbonyl motif) were optimized as selective TRIM24/BRPF1 bromodomain inhibitors with potent antiproliferative activity in MV4;11 acute myeloid leukemia cells [3]. The target compound, with its unique combination of a 5-bromoindoline and an N-methylpyrazole connected through a central carbonyl, sits at the intersection of these chemotypes and may exhibit a target profile distinct from each individually explored series. No single comparator compound spans all three target classes, underscoring that the precise substitution pattern—not merely the core scaffold—determines target engagement.

Target Engagement Chemogenomics Patent Landscape

High‑Value Application Scenarios for (5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone Based on Quantitative Differentiation Evidence


Regioisomer‑Controlled SAR Libraries for Kinase or GPCR Screening Panels

The regioisomeric identity of the target compound—bromine at indoline C5 rather than pyrazole C4—makes it the appropriate choice for screening cascades where the substitution vector on the indoline ring is hypothesized to govern selectivity. In PERK kinase inhibitor programs, the indoline scaffold has been explicitly claimed [1], and the 5-bromo substituent provides a synthetic entry point for diversifying the indoline ring while preserving the pyrazole–carbonyl pharmacophore. In CB1/CB2 selectivity studies, where indoline–pyrazoline regioisomers show differential modulation , the target compound's distinct halogen placement may translate into a different receptor subtype preference compared to pyrazole-halogenated analogs. Researchers designing focused libraries for GPCR or kinase panels should select the 5-bromoindoline regioisomer to ensure that SAR is explored along the indoline vector, which is orthogonal to the derivatization path offered by the pyrazole-brominated regioisomer.

Diversification via Palladium‑Catalyzed Cross‑Coupling at the Indoline C5 Handle

The aryl bromide at indoline C5 enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings to generate arrays of C5-aryl, C5-amino, and C5-alkynyl analogs without perturbing the pyrazole–carbonyl substructure [1]. This is a capability absent in the des-bromo analog and orthogonal to the pyrazole-C4 handle of the regioisomer. Synthetic precedents using 5-bromoindoline as a building block in medicinal chemistry programs (e.g., β₃ adrenergic agonists, α₂C agonists) [2] confirm the robustness of this chemistry. For medicinal chemistry teams building patentable, diverse analog sets around an indoline–pyrazole core, the target compound offers a de-risked, high-yielding diversification node that directly expands chemical space not accessible from the non-brominated or pyrazole-brominated comparators.

Bromodomain and Epigenetic Target Screening Informed by Indoline–Carbonyl Pharmacophore Precedents

The recent discovery that 1-(indolin-1-yl)ethan-1-ones act as potent, selective TRIM24/BRPF1 bromodomain inhibitors [1] establishes the indoline–carbonyl motif as a privileged pharmacophore for bromodomain engagement. The target compound retains this indoline-1-carbonyl substructure while replacing the methyl ketone with a 2-methylpyrazol-3-yl group, offering a distinct hydrogen-bond acceptor profile and steric environment at the acetyl-binding pocket. Screening this compound against bromodomain panels (BRD4, TRIM24, BRPF1, BRD9) could reveal novel selectivity profiles, particularly if the pyrazole ring engages the ZA channel or WPF shelf regions not contacted by the simpler ethanone series. The 5-bromo substituent further provides a heavy-atom label for X-ray co-crystallography phasing, facilitating structural biology follow-up.

Pharmacokinetic Profiling of a Higher‑MW, Higher‑Lipophilicity Indoline–Pyrazole Probe

With a molecular weight of 306.16 Da (+34.7% vs. the des-bromo analog) and a predicted LogP increase of 0.5–0.8 units attributable to the 5-bromo substituent [1], the target compound is a suitable probe for assessing how incremental lipophilicity and molecular weight affect membrane permeability, metabolic stability, and plasma protein binding within the indoline–pyrazole series. Such head-to-head in vitro ADME comparisons against the des-bromo analog (CID 725789) would generate quantitative structure–property relationship (QSPR) data that can guide the multiparameter optimization of this scaffold. This application scenario is particularly valuable for drug discovery programs that have identified the indoline–pyrazole core as a hit but require systematic optimization of pharmacokinetic properties.

Quote Request

Request a Quote for (5-Bromoindolin-1-yl)-(2-methylpyrazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.